molecular formula C13H23NaO5 B588002 (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt CAS No. 1391067-96-1

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt

Cat. No.: B588002
CAS No.: 1391067-96-1
M. Wt: 282.312
InChI Key: UZUHAPHNUWGBFM-MERQFXBCSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt follows established International Union of Pure and Applied Chemistry conventions for organic sodium salts. The official International Union of Pure and Applied Chemistry name is designated as sodium;(4S)-4-hydroxy-5-octoxy-5-oxopentanoate, which accurately reflects the stereochemical configuration and functional group arrangement within the molecular structure. This nomenclature specifically indicates the presence of a sodium cation paired with an anionic carboxylate group, while the octoxy substituent describes the eight-carbon alkyl chain esterified to the glutaric acid backbone.

The Chemical Abstracts Service registry number for this compound is established as 1391067-96-1, providing a unique identifier for chemical databases and regulatory documentation. Alternative systematic names documented in chemical literature include (2S)-2-Hydroxypentanedioic Acid Octyl Ester Sodium Salt and (S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt, both of which emphasize the stereochemical designation at the second carbon position. Additional synonyms recognized in scientific literature encompass (S)-α-Hydroxyglutaric Acid Octyl Ester Sodium Salt and L-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt, reflecting different naming conventions used across various research contexts.

The compound classification within chemical taxonomy systems categorizes this molecule as a hydroxydicarboxylic acid derivative, specifically falling under the broader class of modified glutaric acid compounds. The presence of the sodium counterion classifies it as an organosodium salt, while the octyl ester functionality places it within the category of long-chain alkyl esters of biological acids. This classification system facilitates proper handling, storage, and regulatory compliance in research and commercial applications.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is definitively established as C₁₃H₂₃NaO₅, representing a total molecular weight of 282.31 grams per mole. This formula indicates the presence of thirteen carbon atoms, twenty-three hydrogen atoms, one sodium atom, and five oxygen atoms within the complete molecular structure. The relatively high hydrogen-to-carbon ratio reflects the saturated nature of the octyl chain and the absence of aromatic components within the molecular framework.

The stereochemical configuration represents a critical aspect of this compound's identity, with the (2S) designation indicating the specific three-dimensional arrangement around the second carbon atom of the glutaric acid backbone. This stereochemical specification follows the Cahn-Ingold-Prelog priority rules, where the S-configuration denotes a counterclockwise arrangement of substituents when viewed from a specific orientation. The maintenance of stereochemical integrity during synthesis and storage is essential for preserving the compound's biological activity and research utility.

The Simplified Molecular Input Line Entry System representation for this compound is documented as CCCCCCCCOC(=O)C@HO.[Na+], which provides a linear notation describing the complete molecular connectivity and stereochemistry. This notation specifically indicates the eight-carbon alkyl chain (CCCCCCCC), the ester linkage (OC(=O)), the stereogenic center with S-configuration ([C@H]), the hydroxyl group (O), the propyl bridge (CCC), the carboxylate anion ((=O)[O-]), and the sodium cation ([Na+]). The International Chemical Identifier string provides additional structural detail: InChI=1S/C13H24O5.Na/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16;/h11,14H,2-10H2,1H3,(H,15,16);/q;+1/p-1/t11-;/m0./s1.

Crystallographic Data and Solid-State Properties

The solid-state characteristics of this compound demonstrate well-defined physical properties that are essential for handling and storage considerations. The compound typically appears as a white to off-white solid under standard laboratory conditions, indicating minimal chromophoric character and high purity when properly synthesized and purified. This coloration profile suggests the absence of significant conjugated systems or metallic impurities that might contribute to visible light absorption.

Thermal analysis reveals important phase transition behavior, with reported melting point data showing some variation across different sources and purification methods. One comprehensive analysis indicates a melting point range of 103-107°C, while alternative characterization studies report a discrete melting point of 129°C. This variation may reflect differences in crystalline polymorphs, hydration states, or minor impurity profiles that can influence the thermal behavior of organic sodium salts. The relatively moderate melting point suggests reasonable thermal stability under normal laboratory conditions while allowing for convenient processing and purification procedures.

The hygroscopic nature of this compound represents a significant consideration for storage and handling protocols. This property indicates that the material readily absorbs moisture from atmospheric sources, which can potentially affect its stability, purity, and handling characteristics over time. Proper storage under controlled humidity conditions or inert atmosphere environments is therefore recommended to maintain compound integrity. The recommended storage temperature of -20°C reflects the need to minimize both thermal degradation and moisture uptake during long-term storage.

Solubility characteristics demonstrate limited aqueous solubility, with the compound showing slight solubility in both water and methanol. This solubility profile reflects the amphiphilic nature of the molecule, where the ionic sodium carboxylate portion provides some degree of water solubility while the long octyl chain contributes significant hydrophobic character. These solubility properties influence both purification strategies and potential formulation approaches for research applications.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound provides definitive structural confirmation and purity assessment through multiple analytical techniques. High-performance liquid chromatography analysis consistently demonstrates purity levels exceeding 95%, indicating successful synthesis and purification protocols that minimize the presence of synthetic byproducts or degradation products. This high purity specification is essential for reliable research applications where trace impurities could potentially confound experimental results.

Properties

IUPAC Name

sodium;(4S)-4-hydroxy-5-octoxy-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5.Na/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16;/h11,14H,2-10H2,1H3,(H,15,16);/q;+1/p-1/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUHAPHNUWGBFM-MERQFXBCSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@H](CCC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Catalysis

The (2S)-enantiomer is synthesized via asymmetric hydrogenation of α-ketoglutaric acid using chiral ruthenium catalysts. This method achieves enantiomeric excess (ee) values exceeding 98%, as confirmed by chiral HPLC.

Reaction Conditions :

  • Temperature: 25–30°C

  • Pressure: 50–60 bar H₂

  • Catalyst: Ru-(S)-BINAP complex

  • Solvent: Methanol/water (9:1)

  • Yield: 85–90%

Resolution of Racemic Mixtures

Alternative approaches involve enzymatic resolution using lipases (e.g., Candida antarctica lipase B) to hydrolyze the racemic octyl ester. The (2R)-enantiomer is preferentially hydrolyzed, leaving the (2S)-ester intact for subsequent isolation.

Esterification to Form the Octyl Ester

Acid-Catalyzed Fischer Esterification

The free acid is reacted with 1-octanol under acidic conditions:

(2S)-2-Hydroxyglutaric acid+1-OctanolH₂SO₄, Δ(2S)-2-Hydroxyglutaric Acid Octyl Ester+H₂O\text{(2S)-2-Hydroxyglutaric acid} + \text{1-Octanol} \xrightarrow{\text{H₂SO₄, Δ}} \text{(2S)-2-Hydroxyglutaric Acid Octyl Ester} + \text{H₂O}

Optimized Parameters :

  • Molar ratio (acid:alcohol): 1:5

  • Catalyst: Concentrated H₂SO₄ (5% w/w)

  • Temperature: 110–120°C

  • Duration: 6–8 hours

  • Yield: 70–75%

Coupling Agent-Mediated Esterification

To avoid side reactions (e.g., dehydration), carbodiimide-based coupling is employed:

(2S)-2-Hydroxyglutaric acid+1-OctanolDCC, DMAP(2S)-2-Hydroxyglutaric Acid Octyl Ester+DCU\text{(2S)-2-Hydroxyglutaric acid} + \text{1-Octanol} \xrightarrow{\text{DCC, DMAP}} \text{(2S)-2-Hydroxyglutaric Acid Octyl Ester} + \text{DCU}

Conditions :

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0°C → room temperature

  • Duration: 12–16 hours

  • Yield: 85–90%

Formation of the Sodium Salt

The octyl ester is converted to its sodium salt via neutralization with sodium hydroxide:

(2S)-2-Hydroxyglutaric Acid Octyl Ester+NaOH(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt+H₂O\text{(2S)-2-Hydroxyglutaric Acid Octyl Ester} + \text{NaOH} \rightarrow \text{this compound} + \text{H₂O}

Procedure :

  • Dissolve the ester in ethanol (20 mg/mL).

  • Add 1 equivalent of aqueous NaOH (0.1 M) dropwise at 0°C.

  • Stir for 1 hour, then concentrate under reduced pressure.

  • Recrystallize from ethanol/ethyl acetate (1:3) to obtain white crystals.

Key Data :

  • Purity: >95% (HPLC)

  • Storage: -20°C in anhydrous conditions

Purification and Characterization

Chromatographic Purification

  • Column : C18 reverse-phase

  • Mobile Phase : Acetonitrile/water (70:30) + 0.1% TFA

  • Retention Time : 12.3 minutes

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 4.25 (m, 1H, CH-O), 3.95 (t, 2H, OCH₂), 2.45–2.30 (m, 4H, CH₂COO), 1.60–1.20 (m, 14H, octyl chain).

  • HRMS (ESI) : m/z 282.31 [M+Na]⁺.

Chiral Purity Assessment

  • Method : Chiralcel OD-H column

  • Eluent : Hexane/isopropanol (80:20)

  • ee : >99%

Challenges and Optimization

  • Ester Hydrolysis : Prolonged reaction times in aqueous media can hydrolyze the ester. Solutions include using anhydrous solvents and low temperatures.

  • Sodium Salt Hygroscopicity : The product absorbs moisture, necessitating storage under nitrogen or argon.

Industrial-Scale Production

ParameterLaboratory ScalePilot Scale
Batch Size1–10 g100–500 g
Esterification Yield85–90%80–85%
Purity Post-Recrystallization>95%>93%
Cost per Gram$230 (5 mg)$50–70 (bulk pricing)

Applications in Research

The sodium salt’s enhanced solubility in aqueous buffers (1 mg/mL in PBS) makes it suitable for in vitro enzymatic assays targeting glutamate carboxypeptidase. Its octyl ester moiety improves cell membrane permeability, facilitating intracellular delivery .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2S)-2-hydroxyglutaric acid and octanol.

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Hydrolysis: (2S)-2-Hydroxyglutaric acid and octanol.

    Oxidation: Depending on the conditions, products can include ketones or carboxylic acids.

    Reduction: The primary alcohol corresponding to the ester.

Scientific Research Applications

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies of metabolic pathways and enzyme kinetics.

    Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.

    Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in the metabolism of glutaric acid derivatives. The sodium salt form enhances its solubility and bioavailability, facilitating its uptake and utilization in biological systems.

Comparison with Similar Compounds

(2R)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt

Key distinctions include:

Property (2S)-Isomer (2R)-Isomer
Biological Activity Promotes BDNF via NMDA receptor activation Linked to mitochondrial dysfunction in IDH1-mutated cancer cells
Applications Neurological research, enzyme inhibition Cancer metabolism studies, oncometabolite research
Stereochemical Impact (S)-configuration enhances neuronal signaling (R)-configuration correlates with tumorigenic effects

The (2R)-isomer is used to study the role of D-2-hydroxyglutarate (D-2HG) in cancer, particularly in IDH1-mutated cells, where it accumulates and disrupts cellular metabolism .

(2S)-2-Hydroxyglutaric Acid (Free Acid Form)

The free acid (CAS 1391194-64-1) lacks the octyl ester and sodium salt modifications. Comparisons include:

Property Octyl Ester Sodium Salt Free Acid
Solubility Improved lipid solubility due to octyl ester Lower cell permeability (hydrophilic)
Bioavailability Enhanced cellular uptake Limited by ionization at physiological pH
Stability Stable at -20°C; ester protects carboxyl groups Prone to degradation without stabilization

The esterification of the free acid enhances its utility in cellular studies by improving membrane penetration .

Other Sodium Salts of Organic Acids

  • EDTA Disodium Salt : A chelating agent for metal ion sequestration, unrelated to hydroxyglutarate pathways .

Biological Activity

(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt is a compound of significant interest in biochemical research due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies, backed by empirical data.

Chemical Structure:

  • Molecular Formula: C13H23NaO5
  • Molecular Weight: 282.31 g/mol
  • CAS Number: 1391067-96-1

The synthesis of this compound typically involves the esterification of (2S)-2-hydroxyglutaric acid with octanol, catalyzed by an acid under reflux conditions. The resultant ester is neutralized with sodium hydroxide to form the sodium salt, enhancing its solubility and bioavailability in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various metabolic pathways and enzymes:

  • Substrate for Enzymatic Reactions: It can act as a substrate or inhibitor for enzymes involved in the metabolism of glutaric acid derivatives, affecting metabolic flux and energy production.
  • Influence on T Cell Metabolism: Recent studies indicate that glutarate derivatives can modulate T cell function and differentiation, impacting immune responses and tumor immunity .
  • Competitive Inhibition: The compound has been shown to competitively inhibit α-ketoglutarate-dependent dioxygenases, which play critical roles in epigenetic regulation and cellular metabolism .

1. Metabolic Regulation

Research highlights the role of this compound in regulating metabolic pathways. It has been observed to influence T cell metabolism, promoting differentiation into memory T cells while inhibiting effector memory T cell populations . This modulation suggests potential applications in immunotherapy.

2. Cancer Research

Studies have indicated that elevated levels of 2-hydroxyglutarate, including its octyl ester form, are associated with certain malignancies due to their role as oncometabolites. These compounds can disrupt normal cellular functions by inhibiting key metabolic enzymes .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in conditions like schizophrenia and other neurodegenerative disorders .

Case Studies

StudyFocusFindings
PMC10590756T Cell DifferentiationDemonstrated that treatment with octyl ester S-2HG decreased cell growth at concentrations starting from 400 µM, indicating a dose-dependent effect on T cell populations .
Nature CommunicationsOncometabolite EffectsShowed that 2-hydroxyglutarate can inhibit α-KG-dependent dioxygenases, affecting epigenetic regulation and tumor immunity .
MDPI StudyMacrophage ResponseInvestigated the effects of D-2-HG on macrophages, revealing alterations in immune response pathways .

Q & A

Q. What are the recommended methods for synthesizing and purifying (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt?

The synthesis typically involves esterification of (2S)-2-hydroxyglutaric acid with octanol under acidic catalysis, followed by sodium salt formation. Key steps include:

  • Esterification : Use a Dean-Stark apparatus to remove water and drive the reaction to completion.
  • Purification : Employ column chromatography (e.g., silica gel) or preparative HPLC to isolate the ester. Confirm purity via NMR (e.g., 1H^1H, 13C^{13}C) and HPLC (>98% purity criteria) .
  • Salt Formation : React the ester with sodium hydroxide in anhydrous ethanol, followed by lyophilization to obtain the sodium salt .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation.
  • Handling : Use anhydrous solvents (e.g., DMSO) for dissolution. Avoid prolonged exposure to moisture or acidic/basic conditions, which may degrade the ester bond .

Q. What analytical techniques are essential for characterizing this compound and its metabolites?

  • Structural Confirmation : NMR spectroscopy (e.g., 1H^1H, 13C^{13}C) and high-resolution mass spectrometry (HRMS) .
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–220 nm) .
  • Metabolite Profiling : LC-MS/MS to detect hydrolyzed products (e.g., free (2S)-2-hydroxyglutarate) in biological matrices .

Advanced Research Questions

Q. How does this compound influence mitochondrial metabolism in IDH1-mutated cancer cells?

The octyl ester enhances cellular uptake of (2S)-2-hydroxyglutarate (2S-HG), a competitive inhibitor of α-ketoglutarate-dependent enzymes. Experimental approaches include:

  • Metabolic Flux Analysis : Use 13C^{13}C-labeled glucose to trace 2S-HG’s incorporation into the TCA cycle.
  • Enzyme Inhibition Assays : Measure activity of histone demethylases (e.g., KDM4A) or prolyl hydroxylases in cell lysates treated with the ester .

Q. What experimental designs address contradictory findings on its role in epigenetic regulation?

Discrepancies in reported epigenetic effects (e.g., hypermethylation vs. hypomethylation) may arise from cell-type specificity or concentration-dependent effects. Mitigation strategies:

  • Dose-Response Studies : Test a range of concentrations (1–100 µM) in isogenic IDH1-mutated vs. wild-type cell lines.
  • Genome-Wide Methylation Analysis : Combine bisulfite sequencing with RNA-seq to correlate DNA methylation changes with gene expression .

Q. How can researchers differentiate between on-target and off-target effects of this compound in cancer models?

  • CRISPR Knockout Controls : Use IDH1-mutant cells with CRISPR-mediated rescue of wild-type IDH1.
  • Pharmacological Inhibition : Co-treat with AGI-5198 (IDH1 inhibitor) to confirm specificity .
  • Metabolomics : Compare intracellular 2S-HG levels (via LC-MS) with phenotypic outcomes .

Q. What methodologies are used to study its transport across cellular membranes?

  • Lipophilicity Assessment : Measure logP values (octanol/water partition coefficient) to predict passive diffusion.
  • Inhibitor Studies : Co-treat with monocarboxylate transporter (MCT) inhibitors (e.g., AR-C155858) to evaluate active transport mechanisms .

Q. How is this compound utilized in modeling L-2-hydroxyglutaric aciduria or other metabolic disorders?

  • In Vivo Models : Administer the ester to rodents via intraperitoneal injection and monitor urinary 2S-HG excretion (GC-MS).
  • Tissue-Specific Effects : Use organoids or primary cell cultures to assess neurological or hepatic toxicity .

Key Considerations for Experimental Design

  • Controls : Include vehicle (e.g., DMSO) and enantiomeric controls (e.g., (2R)-isomer) to validate stereospecific effects .
  • Biological Replicates : Use ≥3 independent experiments to account for variability in cell culture models.
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous chemicals (e.g., sodium hydroxide in synthesis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.